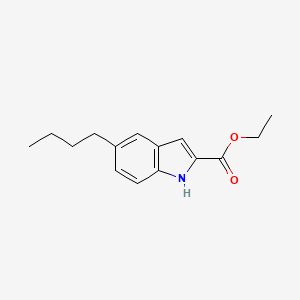

5-丁基-1H-吲哚-2-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 5-butyl-1H-indole-2-carboxylate is an indolyl carboxylic acid . It is an antiproliferative agent against human leukemia K562 cells and an inhibitor of p38 MAP kinase .

Synthesis Analysis

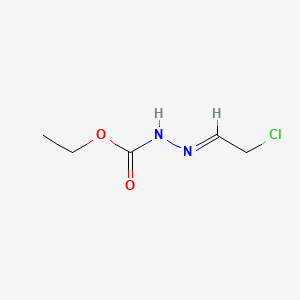

Successful alkylations of the nitrogen of ethyl indol-2-carboxylate were carried out using aq. KOH in acetone . The respective N-alkylated acids could be obtained without separating the N-alkylated esters by increasing the amount of KOH and water . The use of NaOMe in methanol led to transesterification instead of the alkylation, while the use of NaOEt led to low yields of the N-alkylated acids .Chemical Reactions Analysis

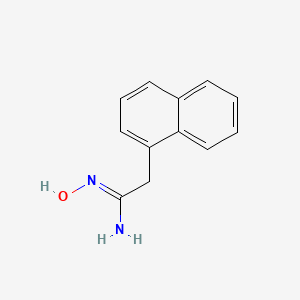

Hydrazinolysis of the ester gave indol-2-carbohydrazide which then was allowed to react with different aromatic aldehydes and ketones in ethanol catalyzed by acetic acid . Indol-2-thiosemicarbazide was used in a heterocyclization reaction to form thiazoles .科学研究应用

Cancer Treatment Research

Indole derivatives, including ethyl 5-butyl-1H-indole-2-carboxylate, have shown promise in cancer treatment research. They are being studied for their ability to target and inhibit the growth of cancer cells. The indole nucleus is a common structure found in many natural products and drugs, and its modification has led to compounds with significant antitumor activity .

Antimicrobial Agents

Research has indicated that indole derivatives can act as potent antimicrobial agents. Ethyl 5-butyl-1H-indole-2-carboxylate may be utilized in the development of new medications to combat bacterial, fungal, and viral infections, addressing the growing concern of antibiotic resistance .

Neurodegenerative Disease Research

The indole core structure is a key component in many compounds that exhibit neuroprotective properties. As such, ethyl 5-butyl-1H-indole-2-carboxylate is being explored for its potential applications in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Anti-Inflammatory and Analgesic Research

Indole derivatives are known to possess anti-inflammatory and analgesic properties. Ethyl 5-butyl-1H-indole-2-carboxylate could be used in the synthesis of compounds that alleviate pain and reduce inflammation, which is beneficial for conditions such as arthritis .

Cardiovascular Disease Research

Compounds with an indole structure have been associated with cardiovascular benefits. Ethyl 5-butyl-1H-indole-2-carboxylate may contribute to the development of treatments for various cardiovascular diseases by influencing pathways involved in heart function and blood circulation .

Agricultural Chemical Research

Indole derivatives are also significant in the field of agriculture. They can be used to synthesize plant growth regulators and pesticides. Ethyl 5-butyl-1H-indole-2-carboxylate might play a role in creating safer and more effective agricultural chemicals .

作用机制

- The primary targets of ethyl 5-butyl-1H-indole-2-carboxylate are not explicitly documented in the available literature. However, indole derivatives, both natural and synthetic, exhibit various biologically vital properties .

- Without specific data on this compound, we can’t pinpoint exact pathways. However, indole derivatives often impact various cellular processes, including signal transduction, metabolism, and gene expression .

Target of Action

Biochemical Pathways

未来方向

Indole derivatives have been a topic of substantial research interest and continue to be one of the most active areas of heterocyclic chemistry, particularly due to their natural occurrence and pharmacological activities . The growing importance of substituted indoles in the field of medicinal chemistry as potential chemotherapeutic agents and their implication for pro-drug design have been previously reported . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

属性

IUPAC Name |

ethyl 5-butyl-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-3-5-6-11-7-8-13-12(9-11)10-14(16-13)15(17)18-4-2/h7-10,16H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQEWHOXBZVZOCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(C=C1)NC(=C2)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-butyl-1H-indole-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-2-[2-({[(3-methoxybenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile](/img/structure/B1352859.png)

![4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1352861.png)

![1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B1352870.png)

![3-[2-(4-methoxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B1352873.png)